tert-butyl 8-methyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Description
tert-Butyl 8-methyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (molecular formula: C₁₃H₁₇N₃O₄, monoisotopic mass: 279.1219 g/mol) is a bicyclic heterocyclic compound featuring a 1,6-naphthyridine core fused with a partially hydrogenated ring system. The tert-butyl carbamate group at the 6-position acts as a protective group for the secondary amine, while the nitro substituent at the 3-position and the methyl group at the 8-position impart distinct electronic and steric properties . This compound is frequently utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of retinoid receptor modulators and phosphodiesterase (PDE) inhibitors . Its structural confirmation is often achieved via single-crystal X-ray diffraction or NMR spectroscopy .
Properties
IUPAC Name |
tert-butyl 8-methyl-3-nitro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9-7-16(13(18)21-14(2,3)4)8-10-5-11(17(19)20)6-15-12(9)10/h5-6,9H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLAWYONUKMIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=C1N=CC(=C2)[N+](=O)[O-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745351 | |
| Record name | tert-Butyl 8-methyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356087-16-5 | |
| Record name | tert-Butyl 8-methyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-butyl 8-methyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound with notable biological activities, particularly in antimicrobial and potential therapeutic applications. This article reviews its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C14H19N3O4
- Molecular Weight : 293.32 g/mol
- CAS Number : 1356087-16-5
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the use of various reagents and conditions. For instance, a common method involves the reaction of 1-methyl-3,5-dinitro-1H-pyridin-2-one with tert-butyl 4-oxo-piperidine-1-carboxylate under specific conditions to yield the target compound .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant activity against various pathogens. For example, it has shown effectiveness against strains included in the ESKAPE panel, which comprises pathogens notorious for their antibiotic resistance. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 64 |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of key metabolic pathways in bacteria. It has been suggested that the compound targets specific enzymes critical for bacterial survival and proliferation .
Study on ESKAPE Pathogens
In a recent study published in MDPI, the compound was tested against ESKAPE pathogens and demonstrated promising results. The lead compound exhibited an MIC value of 26.7 mM against Mycobacterium tuberculosis, indicating its potential utility in treating tuberculosis .
In Vivo Studies
Further investigations into the in vivo efficacy of this compound revealed that it could reduce bacterial load in infected models significantly. For instance, animal studies showed a reduction in infection severity when treated with this compound compared to controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous 1,6-naphthyridine derivatives, highlighting differences in substituents, synthesis routes, and applications:
Structural and Electronic Comparisons
Nitro vs. Cyano Groups: The 3-nitro group in the target compound enhances electrophilicity at the adjacent C4 position, facilitating nucleophilic aromatic substitution (SNAr) reactions. In contrast, the 3-cyano group in compound 4b (Table) provides a strong electron-withdrawing effect, stabilizing the ring system but limiting reactivity toward SNAr . The nitro group also contributes to higher molecular polarity (logP ~1.2 for the target vs. ~2.1 for the cyano analog), impacting solubility and pharmacokinetics .
Methyl vs. Trifluoromethyl Substituents :
- The 8-methyl group in the target compound introduces steric hindrance, slowing down ring-opening reactions compared to the 3-trifluoromethyl derivative .
- The CF₃ group in the trifluoromethyl analog increases metabolic stability due to its resistance to oxidative degradation .
Chloro vs. Formyl Groups :
- The 2-chloro substituent in compound tert-butyl 2-chloro-4-methyl... (Table) enables Suzuki-Miyaura cross-coupling reactions, whereas the 3-formyl group in tert-butyl 3-formyl... allows for condensation reactions (e.g., hydrazone formation) .
Q & A
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 8-methyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:
- Stepwise Cyclization : Aza-Heck cyclization (Pd-catalyzed) using Pd₂(dba)₃ and phosphine ligands (e.g., L-3) in dioxane at 130°C can construct the naphthyridine core. Post-cyclization nitration introduces the nitro group .
- Deprotection Strategies : Hydrochloric acid in dioxane efficiently removes tert-butyl protecting groups under mild conditions, as demonstrated in related naphthyridine derivatives .
Q. Key Reaction Conditions Table :
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, single-crystal X-ray diffraction after recrystallization (CH₂Cl₂/petroleum ether) confirms bond lengths and stereochemistry .
- NMR/LCMS : Compare experimental NMR (e.g., δ 4.82 ppm for tert-butyl protons) and LCMS ([M+H] = calculated mass ± 0.1 Da) with literature data .
Q. Example NMR Data (Analogous Compound) :
| Proton Environment | δ (ppm) | Reference |
|---|---|---|
| tert-butyl (C(CH₃)₃) | 1.17–1.10 (m) | |
| Naphthyridine CH₂ | 4.57 (bs, 2H) |
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data for this compound?
Methodological Answer: Discrepancies in NMR or LCMS often arise from conformational flexibility or impurities. Strategies include:
- DFT Calculations : Predict NMR chemical shifts (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to compare with experimental data.
- Dynamic NMR (DNMR) : Analyze temperature-dependent splitting to identify rotamers or slow-exchange processes .
- HRMS-ESI : Confirm molecular formula (e.g., C₁₃H₁₇N₃O₄ requires 279.12 g/mol) to rule out byproducts .
Q. What role does this compound play in medicinal chemistry applications?
Methodological Answer: It serves as a key intermediate in bioactive molecule synthesis:
- Antifolate Precursors : Derivatives of 1,6-naphthyridine are used in tricyclic 5-deaza antifolates, which target dihydrofolate reductase (DHFR) .
- PROTACs Linkers : The tert-butyl group enhances solubility, while the nitro group allows further functionalization (e.g., reduction to amine for conjugation) .
Case Study :
In PROTAC synthesis, tert-butyl 8-methyl-3-nitro-naphthyridine was coupled to benzazepine-carboxamide via amidation, followed by nitro reduction to anchor E3 ligase ligands .
Q. How can researchers optimize reaction yields when scaling up synthesis?
Methodological Answer: Critical parameters include:
- Catalyst Loading : Reduce Pd₂(dba)₃ from 2.5 mol% to 1.5 mol% with ligand optimization to minimize cost.
- Solvent Screening : Replace dioxane with toluene for safer high-temperature reactions.
- Workup Efficiency : Use flash column chromatography (FCC) with gradients (e.g., PhMe:EtOAc 3:2 → 14:1 PhMe:acetone) to improve purity without yield loss .
Q. Yield Optimization Table :
| Parameter | Baseline (Lab Scale) | Pilot Scale Adjustment | Outcome |
|---|---|---|---|
| Catalyst (Pd₂(dba)₃) | 2.5 mol% | 1.5 mol% + L-3 | 58% yield |
| Reaction Time | 0.5 h | 2 h (slow addition) | Reduced byproducts |
Q. What safety protocols are essential for handling nitro-substituted naphthyridines?
Methodological Answer:
- Ventilation : Use fume hoods due to potential nitro group mutagenicity.
- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
Data Contradiction Analysis Example :
If NMR shows unexpected splitting (e.g., δ 2.54 and 2.50 ppm for diastereotopic protons), perform:
COSY/NOESY : Identify through-space couplings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
